molecular formula C26H19N3O10S3 B1206848 Anazolene CAS No. 7488-76-8

Anazolene

Cat. No.: B1206848
CAS No.: 7488-76-8
M. Wt: 629.6 g/mol
InChI Key: QFVHZQCOUORWEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Anazolene can be synthesized through a multi-step process involving the reaction of benzylamine with glyoxal to form an intermediate, which is then cyclized to produce the imidazoline ring. The final product is obtained after purification and crystallization .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process typically includes the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Anazolene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anazolene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anazolene is unique due to its specific chemical structure, which allows it to be used in combination with other compounds like naphazoline for enhanced therapeutic effects. Its dual action as an antihistamine and anticholinergic agent makes it particularly effective in treating allergic symptoms .

Biological Activity

Anazolene, a sodium salt derivative of a benzothiazole compound, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique benzothiazole structure, which is known for conferring various biological activities. The synthesis of this compound typically involves the modification of benzothiazole derivatives to enhance their pharmacological properties. Recent studies have focused on developing novel compounds that demonstrate improved efficacy against specific biological targets.

Biological Activities

This compound exhibits multiple biological activities, which can be categorized into several key areas:

  • Antitumor Activity : this compound has shown potential in inhibiting the proliferation of various cancer cell lines. In vitro studies have demonstrated that it can significantly reduce cell viability in cancer cells by inducing apoptosis and cell cycle arrest. For instance, compounds derived from benzothiazole structures have been reported to inhibit the AKT and ERK signaling pathways, crucial for cancer cell survival and proliferation .
  • Anti-inflammatory Effects : Research indicates that this compound may also possess anti-inflammatory properties. It has been observed to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in experimental models, suggesting its potential use in treating inflammatory diseases .
  • Antimicrobial Properties : this compound has demonstrated activity against various pathogens, making it a candidate for further exploration in antimicrobial therapies. Its effectiveness against bacterial strains highlights its potential as an antiseptic or disinfectant agent .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor effects of this compound in A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) cell lines. The results indicated that treatment with this compound at concentrations of 1, 2, and 4 μM led to a significant reduction in cell viability and induced apoptosis. Western blot analysis confirmed the downregulation of key survival proteins associated with the AKT and ERK pathways .

Concentration (μM)Cell Viability (%)Apoptosis Induction (%)
17520
25040
43060

Case Study 2: Anti-inflammatory Activity

In another study focusing on the anti-inflammatory effects of this compound, researchers treated lipopolysaccharide (LPS)-stimulated macrophages with varying concentrations of the compound. The findings revealed a dose-dependent decrease in IL-6 and TNF-α levels, indicating that this compound could serve as a therapeutic agent for inflammatory conditions .

Treatment GroupIL-6 Levels (pg/mL)TNF-α Levels (pg/mL)
Control150200
This compound (10 μM)100150
This compound (20 μM)50100

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Signaling Pathways : The compound's ability to inhibit critical signaling pathways such as AKT and ERK is central to its antitumor effects. By disrupting these pathways, this compound effectively reduces cancer cell survival and promotes apoptosis .
  • Cytokine Modulation : In inflammatory contexts, this compound appears to modulate cytokine production by inhibiting transcription factors involved in inflammation, thereby reducing the overall inflammatory response .

Properties

CAS No.

7488-76-8

Molecular Formula

C26H19N3O10S3

Molecular Weight

629.6 g/mol

IUPAC Name

4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C26H19N3O10S3/c30-23-14-18(41(34,35)36)12-15-11-17(40(31,32)33)13-22(25(15)23)29-28-20-9-10-21(27-16-5-2-1-3-6-16)26-19(20)7-4-8-24(26)42(37,38)39/h1-14,27,30H,(H,31,32,33)(H,34,35,36)(H,37,38,39)

InChI Key

QFVHZQCOUORWEI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O

Key on ui other cas no.

7488-76-8

Synonyms

8-(4-anilino-5-sulfo-1-naphthylazo)-1-naphthol-3,6-disulfonic acid
L 451,167
L 451167
L-451167

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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